molecular formula C14H16N6O2 B11835869 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one CAS No. 502507-73-5

2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one

Cat. No.: B11835869
CAS No.: 502507-73-5
M. Wt: 300.32 g/mol
InChI Key: JOBIVXBJHZSKJO-UHFFFAOYSA-N
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Description

The compound 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is a purine derivative characterized by a hydroxybutyl side chain substituted with a pyridin-3-yl group. The presence of a pyridine ring and hydroxyl group may influence solubility, receptor binding, and metabolic stability compared to simpler purinones.

Properties

CAS No.

502507-73-5

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

2-amino-7-(4-hydroxy-4-pyridin-3-ylbutyl)-1H-purin-6-one

InChI

InChI=1S/C14H16N6O2/c15-14-18-12-11(13(22)19-14)20(8-17-12)6-2-4-10(21)9-3-1-5-16-7-9/h1,3,5,7-8,10,21H,2,4,6H2,(H3,15,18,19,22)

InChI Key

JOBIVXBJHZSKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CCCN2C=NC3=C2C(=O)NC(=N3)N)O

Origin of Product

United States

Biological Activity

2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The compound can be described by its chemical structure, which includes a purine base modified with a pyridine moiety. The presence of amino and hydroxyl groups contributes to its solubility and reactivity, influencing its biological interactions.

Anticancer Properties

Research has indicated that 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Anticancer Activity of 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Induces apoptosis and microtubule destabilization
HepG24.98 - 14.65Induces apoptosis and cell cycle arrest

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to enhance caspase activity, indicating an activation of apoptotic pathways . Additionally, molecular docking studies suggest that it may interact with the colchicine-binding site, further disrupting microtubule dynamics .

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence suggesting that 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one may also possess anti-inflammatory activity. It has been proposed as a selective inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses . This selectivity could lead to reduced side effects compared to non-selective anti-inflammatory agents.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IRAK signaling

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Breast Cancer Model : In xenograft models, treatment with the compound resulted in significant tumor reduction compared to control groups, demonstrating its potential as an effective therapeutic agent .
  • Inflammatory Disease Model : In models of rheumatoid arthritis, administration of the compound led to decreased inflammation markers and improved clinical scores, supporting its role in managing inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one exhibits notable antimicrobial properties.

PathogenActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliModerate
Candida albicansInhibition

A study demonstrated that derivatives of similar structures showed enhanced activity against Gram-positive bacteria, suggesting modifications to substituents can lead to improved efficacy against specific pathogens.

Antiviral Activity

The compound has been evaluated for its antiviral properties against several viral strains, including HIV.

Mechanism of Action:
It appears to interfere with viral entry into host cells, which is a critical step in viral replication. Studies indicate that specific substitutions on the purine ring significantly enhance antiviral potency while maintaining low cytotoxicity levels.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties.

Cancer Cell LineInhibition (%)Reference
MCF-7 (Breast Cancer)70% at 10 µM
HeLa (Cervical Cancer)65% at 10 µM

These findings highlight the potential of this compound as a lead in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one involves multiple steps that can be optimized for yield and purity. Recent studies have focused on the SAR to identify which modifications enhance biological activity.

Key Findings:

  • Introduction of halogen atoms or bulky groups on the purine ring tends to improve antitumor activity.
  • Modifications in the side chains can also lead to increased potency against specific cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of various derivatives of purine compounds, where the tested compound showed promising results against Staphylococcus aureus, indicating its potential role as an antibacterial agent in clinical settings .

Case Study 2: Antiviral Mechanism

In another investigation focused on antiviral activities, researchers identified that the compound effectively inhibited HIV replication in vitro. The study explored the mechanism of action, suggesting interference with viral entry into host cells as a primary mode of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Purinone Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight Purity Clinical Status Key Features
Target Compound 4-Hydroxy-4-(pyridin-3-yl)butyl Not Reported N/A Research Stage Pyridine-containing side chain; potential antiviral applications
2-Amino-7-methyl-1H-purin-6(7H)-one 7-Methyl 165.15 (calc.) N/A No Development Simplified alkyl substituent; similarity score 0.99 to target
2-(Methylamino)-1H-purin-6(7H)-one (N2-Methylguanine) N2-Methylamino 165.15 ≥97-98% Endogenous biomarker Methylated nucleoside; found in human fluids; no clinical development
2-Amino-8-((2-(2-methoxyphenyl)-2-oxoethyl)thio)-1H-purin-6(7H)-one Thioether-linked 2-methoxyphenyl group 332.08 65.1% yield Synthetic intermediate NMR-confirmed structure; potential enzyme inhibition

Functional Group Analysis

Hydroxybutyl-Pyridine vs. Methyl Groups: The target compound’s hydroxybutyl-pyridine side chain likely enhances hydrophilicity and hydrogen-bonding capacity compared to 2-Amino-7-methyl-1H-purin-6(7H)-one. This may improve solubility but reduce membrane permeability .

Thioether vs. Hydroxyalkyl Linkages :

  • The thioether-containing analog () exhibits a 65.1% synthetic yield and distinct NMR shifts (e.g., δ 3.93 ppm for methoxy group), suggesting stability under acidic conditions. In contrast, the target compound’s hydroxybutyl group may confer pH-dependent solubility .

Its high purity (>98%) and natural occurrence highlight its role as a biomarker rather than a drug candidate .

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